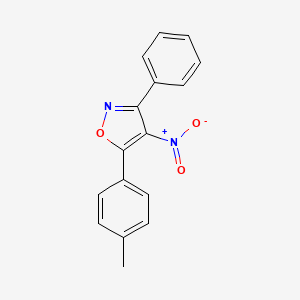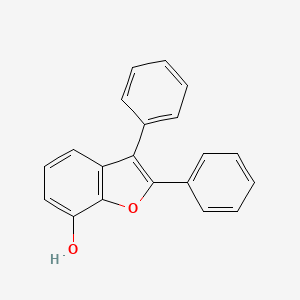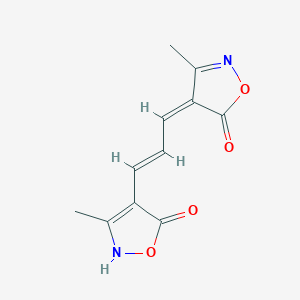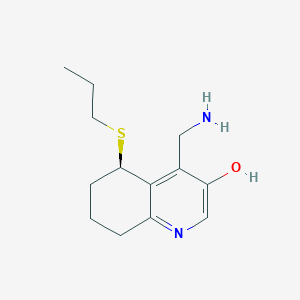
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is a complex organic compound with a unique structure that includes an aminomethyl group, a propylsulfanyl group, and a tetrahydroquinolin-3-ol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the propylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a propylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline core or the propylsulfanyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the propylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-5-(aminomethyl)pyrrolidin-2-one: This compound shares the aminomethyl group but has a different core structure.
(2S,5R)-2-(aminomethyl)-5-ethynylpyrrolidin-1-yl: This compound also contains an aminomethyl group but differs in the rest of its structure.
Uniqueness
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its combination of functional groups and its tetrahydroquinoline core
Eigenschaften
Molekularformel |
C13H20N2OS |
|---|---|
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C13H20N2OS/c1-2-6-17-12-5-3-4-10-13(12)9(7-14)11(16)8-15-10/h8,12,16H,2-7,14H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
OFZUNCGHNKABFJ-GFCCVEGCSA-N |
Isomerische SMILES |
CCCS[C@@H]1CCCC2=NC=C(C(=C12)CN)O |
Kanonische SMILES |
CCCSC1CCCC2=NC=C(C(=C12)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


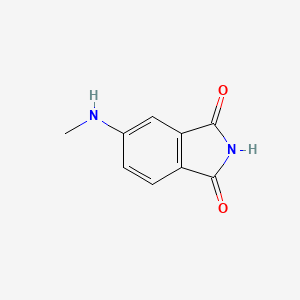
![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
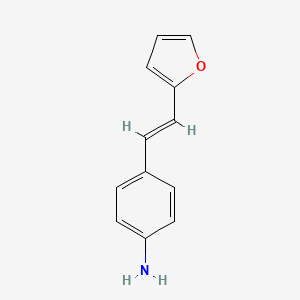
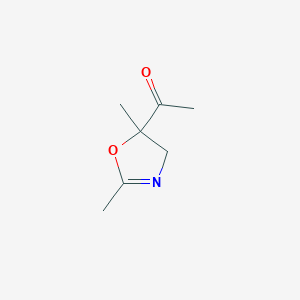

![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)
